1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is an organic compound that features an indole ring substituted with a 2,3-dihydroxypropyl group and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.
Functionalization: The indole is functionalized at the 3-position to introduce the aldehyde group. This can be achieved through a Vilsmeier-Haack reaction, where indole reacts with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphoryl chloride) to yield 3-formylindole.
Addition of 2,3-Dihydroxypropyl Group: The 3-formylindole is then subjected to a reaction with glycidol (2,3-epoxypropanol) under acidic or basic conditions to introduce the 2,3-dihydroxypropyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products
Oxidation: 1-(2,3-Dihydroxypropyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2,3-Dihydroxypropyl)-1H-indole-3-methanol.
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals targeting neurological disorders due to its indole core.
Biological Studies: The compound can be used in studies involving enzyme interactions, given its functional groups that mimic natural substrates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the aldehyde and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the 2,3-dihydroxypropyl group, making it less versatile in terms of functionalization.
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Contains a simpler hydroxyethyl group instead of the dihydroxypropyl group, offering fewer reactive sites.
1-(2,3-Dihydroxypropyl)-1H-indole: Lacks the aldehyde group, which limits its reactivity in certain synthetic applications.
Uniqueness
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the aldehyde and dihydroxypropyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2,3-dihydroxypropyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMDBUJDCKMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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